N1‑Benzyl vs. N1‑H or N1‑Methyl Impact on Lipophilicity and H‑Bonding Capacity
The N1‑benzyl group of 3,4‑diamino‑1‑benzyl‑1H‑pyridin‑2‑one increases lipophilicity and reduces H‑bond donor count compared with the N1‑unsubstituted congener. In silico computed descriptors place the compound at XLogP3‑AA = 0.4, with two hydrogen bond donors and three hydrogen bond acceptors [1]. By contrast, 3,4‑diamino‑1H‑pyridin‑2‑one (CAS 33631‑02‑6) is calculated to have XLogP ≈ −0.9 (class‑level inference [2]) and carries three H‑bond donors. This difference of >1 log unit in predicted logP directly influences partition coefficients, passive membrane permeability, and plasma protein binding in lead optimisation settings.
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.4 |
| Comparator Or Baseline | 3,4-Diamino-1H-pyridin-2-one (CAS 33631-02-6): XLogP ≈ −0.9 (class-level inference based on increment tables) |
| Quantified Difference | Δ logP ≈ 1.3 units; target is ~20× more lipophilic |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem deposition) |
Why This Matters
A 1.3 logP shift significantly alters compound distribution in cellular assays and in vivo; procurement of the exact benzyl analog ensures consistent SAR trends within a lead series.
- [1] PubChem. (2025). 3,4-Diamino-1-benzyl-1H-pyridin-2-one – Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 3,4-Diamino-1H-pyridin-2-one – Compound Summary (CID 77415). National Center for Biotechnology Information. Note: XLogP value is class-level inference from ring-substitution increment tables; exact value may differ. View Source
